Chroman-6-carboxylic acid

Description

BenchChem offers high-quality Chroman-6-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chroman-6-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

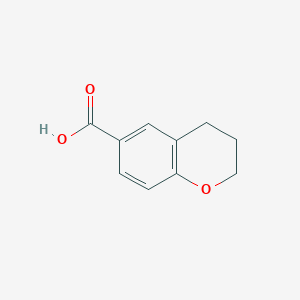

Structure

3D Structure

Properties

IUPAC Name |

3,4-dihydro-2H-chromene-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c11-10(12)8-3-4-9-7(6-8)2-1-5-13-9/h3-4,6H,1-2,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFKANGOXGBPILW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)C(=O)O)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00424707 | |

| Record name | Chroman-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103203-84-5 | |

| Record name | 3,4-Dihydro-2H-1-benzopyran-6-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103203-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chroman-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Chroman-6-carboxylic Acid: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chroman-6-carboxylic acid, systematically known as 3,4-dihydro-2H-1-benzopyran-6-carboxylic acid, is a heterocyclic organic compound that has garnered interest in the fields of medicinal chemistry and materials science. Its core structure, the chroman ring system, is a key feature in a variety of biologically active molecules, most notably Vitamin E and its analogues. This guide provides a comprehensive technical overview of Chroman-6-carboxylic acid, detailing its chemical properties, structure, synthesis, and potential applications, with a particular focus on its role as an antioxidant.

Core Chemical Identity [1][2][3]

| Identifier | Value |

| IUPAC Name | 3,4-dihydro-2H-chromene-6-carboxylic acid |

| Synonyms | 3,4-Dihydro-2H-benzopyran-6-carboxylic acid, Chromane-6-carboxylic acid |

| CAS Number | 103203-84-5 |

| Molecular Formula | C₁₀H₁₀O₃ |

| Molecular Weight | 178.19 g/mol |

Chemical Structure and Physicochemical Properties

The structure of Chroman-6-carboxylic acid features a bicyclic system where a dihydropyran ring is fused to a benzene ring. A carboxylic acid group is substituted at the 6-position of this chroman core.

Figure 1. 2D Chemical Structure of Chroman-6-carboxylic acid.

The physicochemical properties of a compound are critical for its application in research and development, influencing its solubility, stability, and bioavailability.

Table 1: Physicochemical Properties of Chroman-6-carboxylic Acid

| Property | Value | Source(s) |

| Physical State | Off-white solid | [4] |

| Melting Point | 147-149 °C | [1] |

| Boiling Point | Not available | |

| Solubility | Soluble in polar organic solvents | [5] |

| Purity (typical) | ≥97% | [3] |

Synthesis of Chroman-6-carboxylic Acid

A potential synthetic pathway could start from 4-fluorophenol, which can be converted to 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, a key intermediate for certain pharmaceuticals[6][7]. A similar strategy, starting with a different phenol, could be adapted for Chroman-6-carboxylic acid. Another patented approach for a related compound involves the reaction of a Hagemann's ester with a propargyl derivative, followed by rearrangement and isomerization[8]. A two-step method has also been patented for 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid compounds, involving the reaction of phenols with gamma-butyrolactone compounds followed by acid-catalyzed ring closure[5].

Below is a generalized, hypothetical protocol for the synthesis of a chroman carboxylic acid, which could be adapted for Chroman-6-carboxylic acid.

Caption: A potential synthetic workflow for Chroman-6-carboxylic acid.

Hypothetical Experimental Protocol:

-

Formation of the Intermediate: To a solution of the appropriate phenol precursor in a suitable solvent (e.g., tetrahydrofuran), add a strong base (e.g., sodium hydride) at 0 °C. After stirring for a short period, add a γ-butyrolactone derivative. Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation of Intermediate: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude intermediate may be used directly in the next step or purified by column chromatography.

-

Acid-Catalyzed Cyclization: Dissolve the intermediate in a suitable solvent and add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid). Heat the reaction mixture to reflux and monitor for the formation of the chroman ring by TLC.

-

Final Work-up and Purification: Upon completion, cool the reaction mixture and neutralize the acid with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude Chroman-6-carboxylic acid by recrystallization or column chromatography to yield the final product.

Spectroscopic Characterization (Predicted)

1H NMR (Proton Nuclear Magnetic Resonance) The 1H NMR spectrum is expected to show distinct signals corresponding to the aromatic and aliphatic protons of the chroman ring system, as well as the carboxylic acid proton.

-

Carboxylic Acid Proton (-COOH): A broad singlet is anticipated in the downfield region, typically between 10-13 ppm.

-

Aromatic Protons (Ar-H): The three protons on the benzene ring will likely appear as multiplets in the range of 6.8-8.0 ppm.

-

Methylene Protons (-OCH₂- and -CH₂-): The two methylene groups of the dihydropyran ring are expected to resonate as triplets in the aliphatic region, likely between 2.0-4.5 ppm.

13C NMR (Carbon-13 Nuclear Magnetic Resonance) The 13C NMR spectrum will provide information on the carbon framework of the molecule.

-

Carbonyl Carbon (-COOH): A signal for the carboxylic acid carbonyl carbon is expected in the range of 165-185 ppm.

-

Aromatic Carbons (Ar-C): The six carbons of the benzene ring will show signals between 110-160 ppm.

-

Aliphatic Carbons (-OCH₂- and -CH₂-): The two methylene carbons of the dihydropyran ring are anticipated to appear in the upfield region, typically between 20-70 ppm.

IR (Infrared) Spectroscopy The IR spectrum will exhibit characteristic absorption bands for the carboxylic acid and chroman functional groups.

-

O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band should appear around 1700-1725 cm⁻¹, corresponding to the carbonyl stretch.

-

C-O Stretch: A band in the region of 1210-1320 cm⁻¹ is expected for the C-O single bond stretching.

-

Aromatic C-H and C=C Stretches: Absorptions corresponding to the aromatic ring will be present in their characteristic regions.

MS (Mass Spectrometry) The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): A peak at m/z = 178.19 corresponding to the molecular weight of the compound is expected.

-

Fragmentation: Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45).

Reactivity and Antioxidant Mechanism

The reactivity of Chroman-6-carboxylic acid is dictated by its two main functional components: the carboxylic acid group and the chroman ring system. The carboxylic acid can undergo typical reactions such as esterification, amide formation, and reduction. The aromatic ring of the chroman moiety can participate in electrophilic aromatic substitution reactions.

A significant aspect of the chroman scaffold, particularly when substituted with a hydroxyl group as in Vitamin E and its analogs, is its antioxidant activity[4][9][10]. While Chroman-6-carboxylic acid itself lacks the phenolic hydroxyl group that is central to the potent antioxidant activity of Vitamin E, the chroman ring system can still influence redox properties. The primary mechanism by which phenolic antioxidants, including those with a chroman structure, exert their effects is through free radical scavenging[1][2].

Caption: Generalized mechanism of free radical scavenging by a phenolic antioxidant.

In the case of hydroxylated chroman derivatives like Trolox, a water-soluble analog of Vitamin E, the phenolic hydroxyl group donates a hydrogen atom to a free radical, thereby neutralizing it and terminating the radical chain reaction. The resulting chromanoxyl radical is stabilized by resonance, making it relatively unreactive and preventing it from propagating the radical chain.

Applications and Future Perspectives

The chroman framework is a "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. Derivatives of chroman carboxylic acids have been investigated for a range of therapeutic applications, including as anti-cancer and antiepileptic agents[3]. The specific compound, (R)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, is a key intermediate in the synthesis of the cardiovascular drug Nebivolol[11].

Given its structural similarity to these biologically active molecules, Chroman-6-carboxylic acid represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Further research into its own biological activities and its utility as a synthetic intermediate is warranted.

Safety Information

According to available safety data sheets, Chroman-6-carboxylic acid is classified as a hazardous substance. It may cause skin irritation, serious eye irritation, and respiratory irritation. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

References

- Computational Studies of Free Radical-Scavenging Properties of Phenolic Compounds. PMC - NIH.

- Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Rel

- SAFETY D

- CAS 103203-84-5 | 2H21-1-33 | MDL MFCD08146590 | Chroman-6-carboxylic acid.

- Chroman-6-carboxylic acid | 103203-84-5 - Sigma-Aldrich.

- Effects of alpha-tocopherol, its carboxylic acid chromane compound and two novel antioxidant isoflavanones on prostaglandin H synthase activity and autodeactiv

- The Role of (R)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic Acid in Advanced Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

- US5698716A - Process for chroman carboxylates - Google P

- Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. Dove Medical Press.

- (R)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylicacid synthesis - ChemicalBook.

- Synthesis of 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid - ResearchG

- 6-Fluoro-3,4-Dihydro-2H-1-Benzopyran-Benzoyl-2-Carboxylic Acid (NB-3) - Pragna Group.

- Preparation of 6H-Benzo[c]chromen-6-one - Organic Syntheses.

- 3,4-Dihydro-2H-1-benzopyran-6-ol - PubChem.

- Synthesis and resolution research of (R)- and (S)-6-fluorochroman-2-carboxylic acids - UQ eSpace - The University of Queensland.

- Synthesis of 7-Hydroxy-4-Oxo-4H-Chromene- and 7-Hydroxychroman-2-Carboxylic Acid N-Alkyl Amides and Their Antioxidant Activities - KoreaScience.

- 3,4-Dihydro-2H-pyran-6-carboxylic acid methyl ester - Optional[MS (GC)] - Spectrum - SpectraBase.

- 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid - LGC Standards.

- CN108148032B - Preparation method and application of 3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid compound - Google P

- Showing Compound 3,4-Dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-carboxylic acid (FDB018229) - FooDB.

- WO2014111903A2 - A process for the preparation of 6-fluoro-3,4-dihydro-2h-chromene- 2-carbaldehyde - Google P

- Mechanisms of antioxidants in the oxidation of foods. Compr Rev Food Sci F 8:345-358.

- 3,4-Dihydro-2H-pyran synthesis - Organic Chemistry Portal.

- 5 Combination of 1H and 13C NMR Spectroscopy - Georg Thieme Verlag.

- Stereochemistry of Chiral 2-Substituted Chromanes: Twist of the Dihydropyran Ring and Specific Optical Rot

- Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - NIH.

- 20.

- Combined problem on UV, IR, 1H NMR, 13C NMR and Mass - Part V (CHE) - YouTube.

- 1 H-and 13 C-NMR chemical shifts for compound 6.

- The spectroscopic (FT-IR, FT-Raman and 1H, 13C NMR)

Sources

- 1. Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Free radicals, natural antioxidants, and their reaction mechanisms - RSC Advances (RSC Publishing) DOI:10.1039/C4RA13315C [pubs.rsc.org]

- 5. CN108148032B - Preparation method and application of 3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid compound - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. UQ eSpace [espace.library.uq.edu.au]

- 8. US5698716A - Process for chroman carboxylates - Google Patents [patents.google.com]

- 9. Computational Studies of Free Radical-Scavenging Properties of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study [frontiersin.org]

- 11. nbinno.com [nbinno.com]

The Chroman Core in Nature: A Technical Guide to the Vitamin E Family and Related Derivatives

<

Abstract

The chroman ring system, specifically the 6-hydroxychroman core, is a privileged scaffold in nature, most prominently represented by the tocopherols and tocotrienols, collectively known as vitamin E. While the synthetic, water-soluble analog, Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid), is a benchmark antioxidant, its direct carboxylic acid parent structure is not a common natural product.[1][2][3][4] This technical guide provides an in-depth exploration of the natural occurrence of chroman-6-ol derivatives, focusing on the biosynthesis, distribution, biological activities, and analytical methodologies for the vitamin E family. We delve into the causality behind their potent antioxidant functions and provide validated protocols for their study, offering a comprehensive resource for researchers in natural products, pharmacology, and drug development.

Introduction: The Prominence of the Chroman-6-ol Scaffold

The chroman ring is a bicyclic heterocycle that forms the core of many biologically active compounds.[5] In nature, the most significant and widespread derivatives feature a hydroxyl group at the C-6 position, a structure essential for their primary role as potent, lipid-soluble, chain-breaking antioxidants.[6][7] This family of compounds, known as tocochromanols, is exclusively synthesized by photosynthetic organisms like plants, algae, and cyanobacteria.[5][8][9] Consequently, animals and humans must obtain these essential nutrients, collectively termed vitamin E, from their diet.[5][8]

The vitamin E family comprises eight primary naturally occurring lipophilic molecules: four tocopherols (α, β, γ, δ) and four tocotrienols (α, β, γ, δ).[6][10] The distinction lies in the saturation of their 16-carbon phytyl-like side chain; tocopherols possess a saturated phytyl tail, whereas tocotrienols have an unsaturated tail with three double bonds.[8][10] The α, β, γ, and δ isoforms within each group are differentiated by the number and position of methyl groups on the chromanol ring.[6][8] Of these, α-tocopherol is the most biologically active form and the only one recognized to meet human vitamin E requirements.[11]

While the direct natural occurrence of chroman-6-carboxylic acid is not well-documented, related structures with carboxylated side chains, such as garcinoic acid and tocopherol metabolites, have been identified, demonstrating that nature does employ carboxylation on chroman-related structures.[5][12] However, the overwhelming prevalence and biological significance of the chroman-6-ol core in the form of vitamin E make it the central focus of this guide.

Biosynthesis of Tocochromanols

The biosynthesis of tocopherols and tocotrienols is a well-understood pathway that occurs primarily in the plastids of plants.[6] The pathway's divergence point determines whether a tocopherol or a tocotrienol is synthesized, based on the prenyl diphosphate substrate used.

Core Pathway Steps:

-

Formation of the Aromatic Head Group: The pathway begins with the formation of homogentisic acid (HGA) from p-hydroxyphenylpyruvate, a reaction catalyzed by the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD).[12]

-

Condensation with a Prenyl Tail: This is the committed and divergent step.

-

Cyclization and Methylation: The resulting intermediates, 2-methyl-6-phytyl-benzoquinol (for tocopherols) or 2-methyl-6-geranylgeranyl-benzoquinol (for tocotrienols), undergo a series of methylation and cyclization reactions to form the final chromanol ring. The first methylation yields δ-tocopherol/tocotrienol, and a subsequent methylation produces γ-tocopherol/tocotrienol.

-

Final Methylation: The final step is catalyzed by γ-tocopherol methyltransferase (γ-TMT or VTE4), which converts γ-tocopherol and δ-tocopherol into α-tocopherol and β-tocopherol, respectively (and their tocotrienol counterparts).[9][13] This final methylation is critical, as α-tocopherol exhibits the highest vitamin E activity.[9]

Caption: Biosynthetic pathway of tocopherols and tocotrienols.

Natural Sources and Distribution

Tocopherols and tocotrienols are widely distributed in the plant kingdom, but their concentrations and isoform profiles vary significantly between species and even plant tissues.[6][8]

-

Tocopherols are ubiquitous in plant oils, nuts, seeds, and green leafy vegetables.[16][17][18]

-

α-Tocopherol: Abundant in sunflower seeds, almonds, and wheat germ oil.[16][19]

-

γ-Tocopherol: The predominant form in the typical US diet, found in high concentrations in soybean, corn, and canola oils, as well as walnuts and pecans.[10][17][19]

-

δ-Tocopherol: Found in soybean oil and tomato seeds.[10]

-

-

Tocotrienols are less common and are found in high concentrations in specific sources, most notably palm oil, barley, rice bran, and annatto.[10][20][21]

Table 1: Tocopherol and Tocotrienol Content in Selected Vegetable Oils (mg/100g)

| Oil Source | α-Tocopherol | β-Tocopherol | γ-Tocopherol | δ-Tocopherol | α-Tocotrienol | γ-Tocotrienol | δ-Tocotrienol |

|---|---|---|---|---|---|---|---|

| Palm | 15-25 | <2 | 30-45 | 10-15 | 10-20 | 25-35 | 5-10 |

| Soybean | 8-12 | <1 | 55-65 | 20-30 | - | - | - |

| Sunflower (High-oleic) | 40-50 | <1 | 2-5 | <1 | - | - | - |

| Canola (Rapeseed) | 15-25 | <1 | 30-40 | <1 | - | - | - |

| Corn | 10-20 | <2 | 40-60 | 2-5 | - | - | - |

| Rice Bran | 15-25 | - | 5-10 | - | 15-25 | 30-40 | 5-10 |

| Wheat Germ | 130-150 | 20-30 | 20-30 | - | 50-70 | - | - |

Note: Values are approximate and can vary based on cultivar, processing, and analytical method.

Biological Activities and Mechanisms of Action

The biological functions of tocochromanols are diverse, ranging from antioxidant defense to regulation of cellular signaling pathways.

Antioxidant Activity: The Chain-Breaking Mechanism

The primary and most well-understood function of vitamin E is its role as a lipid-soluble, chain-breaking antioxidant.[6][7] It protects cell membranes from lipid peroxidation, a destructive chain reaction initiated by reactive oxygen species (ROS).

Mechanism:

-

Initiation: A free radical (R•) abstracts a hydrogen atom from a polyunsaturated fatty acid (LH) in a cell membrane, forming a lipid radical (L•).

-

Propagation: The lipid radical (L•) reacts with oxygen to form a lipid peroxyl radical (LOO•). This highly reactive species can then attack an adjacent fatty acid, propagating the chain reaction.

-

Termination by Vitamin E: α-Tocopherol (α-TOH) donates the hydrogen atom from its C-6 hydroxyl group to the lipid peroxyl radical (LOO•), neutralizing it and forming a stable lipid hydroperoxide (LOOH).[6][17] This breaks the propagation cycle.

-

Tocopheroxyl Radical Formation: In this process, the α-tocopherol is converted into a relatively stable, resonance-stabilized α-tocopheroxyl radical (α-TO•).[22][23]

-

Regeneration: The α-tocopheroxyl radical can be recycled back to its active reduced form by other antioxidants, most notably vitamin C (ascorbate), which in turn is regenerated by the glutathione system.[6][17]

Caption: The chain-breaking antioxidant mechanism of α-tocopherol.

Non-Antioxidant Roles of Tocotrienols

Recent research has highlighted that tocotrienols possess potent biological activities that are distinct from their antioxidant capacity and often superior to those of tocopherols.[21][24]

-

Neuroprotection: Tocotrienols, particularly α-tocotrienol, have demonstrated powerful neuroprotective effects, protecting neurons from excitotoxicity and stroke-induced injury at nanomolar concentrations.[21]

-

Anti-Cancer Activity: γ- and δ-tocotrienols have shown significant anti-proliferative and pro-apoptotic effects on various cancer cell lines.[20][21] These effects are mediated through modulation of key signaling pathways, including suppression of NF-κB and STAT3.[21]

-

Cholesterol Lowering: Tocotrienols, but not tocopherols, have been shown to inhibit HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis, leading to a reduction in plasma cholesterol levels.[21][25]

-

Anti-Inflammatory Properties: Tocotrienols can suppress inflammatory responses by inhibiting enzymes like cyclooxygenase (COX) and lipoxygenase, and by downregulating pro-inflammatory signaling molecules.[21]

The unsaturated side chain of tocotrienols is believed to allow for more efficient penetration into tissues with saturated fatty layers, such as the brain and liver, contributing to their enhanced biological potency.[21]

Experimental Protocols: Extraction and Analysis

Accurate quantification of tocopherols and tocotrienols in complex matrices like vegetable oils requires robust extraction and analytical methods. High-Performance Liquid Chromatography (HPLC) is the most common technique employed.

Protocol: Extraction of Tocochromanols from Vegetable Oil

This protocol describes a simple solvent extraction suitable for preparing oil samples for HPLC analysis.

Rationale: Direct dilution in a miscible organic solvent is sufficient to extract the lipophilic tocochromanols from the triglyceride matrix for subsequent chromatographic analysis. For more complex or solid matrices, saponification may be required to release bound forms, but this can introduce artifacts and is often unnecessary for oils.[26]

Materials:

-

Vegetable oil sample

-

n-Hexane (HPLC grade)

-

Methanol (HPLC grade)

-

Vortex mixer

-

Centrifuge

-

0.45 µm syringe filters (PTFE or similar solvent-resistant)

-

HPLC vials

Procedure:

-

Sample Weighing: Accurately weigh approximately 0.2-0.5 g of the oil sample into a 15 mL centrifuge tube.[27] The exact amount depends on the expected vitamin E concentration.

-

Solvent Addition: Add 5 mL of n-hexane to the tube. Cap tightly.

-

Extraction: Vortex the mixture vigorously for 1 minute to ensure complete dissolution of the oil.

-

Optional (for some matrices): For samples requiring more rigorous extraction, a 1:3 ratio of oil to methanol can be used, followed by vortexing and centrifugation to separate the phases.[28] The methanolic layer containing the tocopherols is then collected.

-

Filtration: Filter the hexane solution through a 0.45 µm syringe filter directly into a clean HPLC vial to remove any particulate matter.[27][28]

-

Storage: If not analyzed immediately, cap the vial and store at -20°C in the dark to prevent oxidation.

Protocol: HPLC Analysis of Tocochromanols

This protocol outlines a normal-phase HPLC method, which provides excellent separation of all eight vitamin E isomers.

Rationale: Normal-phase HPLC, typically using a silica or diol column, is preferred for separating the structurally similar α, β, γ, and δ isomers, which often co-elute in reversed-phase systems.[28] Fluorescence detection offers high sensitivity and selectivity for tocochromanols.

Instrumentation & Conditions:

-

HPLC System: With a fluorescence detector (FLD).

-

Column: Normal-phase silica column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 99:1 v/v).[27] The exact ratio may require optimization.

-

Flow Rate: 1.0 mL/min.[27]

-

Column Temperature: 30°C.[27]

-

Injection Volume: 20 µL.[27]

-

Fluorescence Detection: Excitation at 295 nm, Emission at 325 nm.

Procedure:

-

Standard Preparation: Prepare a series of calibration standards of α-, β-, γ-, and δ-tocopherol and tocotrienol of known concentrations in the mobile phase.

-

Calibration: Inject the standards to generate a calibration curve by plotting peak area against concentration for each isomer.

-

Sample Analysis: Inject the prepared sample extract.

-

Quantification: Identify the peaks in the sample chromatogram by comparing retention times with the standards. Quantify the concentration of each isomer using the corresponding calibration curve.

Caption: Workflow for the analysis of tocopherols in oil.

Conclusion and Future Perspectives

The chroman-6-ol scaffold, exemplified by the vitamin E family, represents one of nature's most effective solutions for combating lipid peroxidation. While α-tocopherol has long been the focus of research, the distinct and potent biological activities of tocotrienols in neuroprotection, cancer prevention, and cholesterol modulation are opening new avenues for therapeutic development.[21][29] Understanding the natural diversity, biosynthesis, and mechanism of action of these compounds is paramount for harnessing their full potential. Future research will likely focus on elucidating the complex regulatory networks governing their biosynthesis in plants and further exploring the non-antioxidant signaling roles of tocotrienols in human health and disease. The development of greener extraction techniques and more rapid analytical methods will also be crucial for quality control and the exploration of new natural sources.

References

-

Vitamin E: Mechanism of Its Antioxidant Activity . J-Stage. [Link]

-

Vitamin E - Wikipedia . Wikipedia. [Link]

-

Vitamin E: Mechanism of Its Antioxidant Activity . J-Stage. [Link]

-

Biological Properties of Tocotrienols: Evidence in Human Studies . MDPI. [Link]

-

Pharmacological potential of tocotrienols: a review . PMC - PubMed Central. [Link]

-

The Role of Vitamin E in Human Health and Some Diseases . PMC - NIH. [Link]

-

TOCOPHEROLS AND TOCOTRIENOLS . SkinIdent. [Link]

-

Quantitative Analysis of Vitamin E in Vegetable Oils . J-Stage. [Link]

-

Tocotrienols: Exciting Biological and Pharmacological Properties of Tocotrienols and other Naturally Occurring Compounds, Part I . PMC - PubMed Central. [Link]

-

Natural forms of vitamin E: metabolism, antioxidant and anti-inflammatory activities and the role in disease prevention and therapy . PMC. [Link]

-

Biosynthesis pathway for tocopherols and tocotrienols engineered into cotton plants . ResearchGate. [Link]

-

Biosynthesis - Tocotrienol.org . Tocotrienol.org. [Link]

-

Tocotrienols: A Family of Molecules with Specific Biological Activities . OUCI. [Link]

-

Vitamin E | Linus Pauling Institute | Oregon State University . Oregon State University. [Link]

-

Tocotrienols: A Family of Molecules with Specific Biological Activities . PubMed Central. [Link]

-

Analytical Strategies for Tocopherols in Vegetable Oils: Advances in Extraction and Detection . PMC - NIH. [Link]

-

Method of Test for Vitamin E in Edible Oils (2) . Taiwan Food and Drug Administration. [Link]

-

NUTS AND SEEDS AS SOURCES OF ALPHA AND GAMMA TOCOPHEROLS . USDA ARS. [Link]

-

Recent Advances in our Understanding of Tocopherol Biosynthesis in Plants: An Overview of Key Genes, Functions, and Breeding of Vitamin E Improved Crops . NIH. [Link]

-

Vitamin E Biosynthesis and Its Regulation in Plants . PMC - NIH. [Link]

-

Quantifying Vitamin E in vegetable oils with reversed-phase high performance liquid chromatography . SciSpace. [Link]

-

Determination of Vitamin E in Olive Oil Using the Agilent 1260 Infinity Analytical SFC System . Agilent. [Link]

-

Purification of tocopherols by extraction . European Patent Office. [Link]

- Purification of tocopherols by extraction.

-

Vitamin E - Health Professional Fact Sheet . National Institutes of Health. [Link]

-

Analysis of Tocopherols and Tocotrienols by HPLC . American Oil Chemists' Society. [Link]

-

Isolation and Determination of Tocopherols and Tocotrienols from the Seed of Capparis Ovata Grown in Turkey by Reversed-Phase High-Performance Liquid Chromatography . ResearchGate. [Link]

-

TocVit: Optimization of tocopherols extraction through conventional and emerging techniques, and bioactive characterization of the extracts . Dépôt institutionnel de l'Université de Mons. [Link]

-

Natural 6-hydroxy-chromanols and -chromenols: structural diversity, biosynthetic pathways and health implications . NIH. [Link]

-

Natural 6-hydroxy-chromanols and -chromenols: structural diversity, biosynthetic pathways and health implications . ResearchGate. [Link]

-

Vitamin C and Trolox decrease oxidative stress and hemolysis in cold-stored human red blood cells . PMC - NIH. [Link]

-

Biological and Medicinal Properties of Natural Chromones and Chromanones . ACS Omega. [Link]

-

Prooxidant and antioxidant properties of Trolox C, analogue of vitamin E, in oxidation of low-density lipoprotein . PubMed. [Link]

-

Vitamin C and Trolox decrease oxidative stress and hemolysis in cold-stored human red blood cells . PubMed. [Link]

-

Carboxylic Acids and Their Derivatives . Cengage. [Link]

-

Naturally Occurring Carboxylic Acids and Carboxylic Acid Derivatives . Chemistry LibreTexts. [Link]

-

The antioxidant and pro-oxidant activity of vitamin C and trolox in vitro: A comparative study . ResearchGate. [Link]

-

Vitamin C, total phenols, β-carotene, and trolox equivalent antioxidant... . ResearchGate. [Link]

Sources

- 1. Vitamin C and Trolox decrease oxidative stress and hemolysis in cold-stored human red blood cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prooxidant and antioxidant properties of Trolox C, analogue of vitamin E, in oxidation of low-density lipoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Vitamin C and Trolox decrease oxidative stress and hemolysis in cold-stored human red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Natural 6-hydroxy-chromanols and -chromenols: structural diversity, biosynthetic pathways and health implications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Vitamin E - Wikipedia [en.wikipedia.org]

- 7. The Role of Vitamin E in Human Health and Some Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. skinident.world [skinident.world]

- 9. Recent Advances in our Understanding of Tocopherol Biosynthesis in Plants: An Overview of Key Genes, Functions, and Breeding of Vitamin E Improved Crops - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Natural forms of vitamin E: metabolism, antioxidant and anti-inflammatory activities and the role in disease prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Vitamin E - Health Professional Fact Sheet [ods.od.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Vitamin E Biosynthesis and Its Regulation in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Biosynthesis - TOCOTRIENOL Tocotrienol.org [tocotrienol.org]

- 16. codeage.com [codeage.com]

- 17. Vitamin E | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 18. EP0171009B1 - Purification of tocopherols by extraction - Google Patents [patents.google.com]

- 19. ars.usda.gov [ars.usda.gov]

- 20. mdpi.com [mdpi.com]

- 21. Pharmacological potential of tocotrienols: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Vitamin E: Mechanism of Its Antioxidant Activity [jstage.jst.go.jp]

- 23. Vitamin E: Mechanism of Its Antioxidant Activity [jstage.jst.go.jp]

- 24. Tocotrienols: A Family of Molecules with Specific Biological Activities [ouci.dntb.gov.ua]

- 25. Tocotrienols: Exciting Biological and Pharmacological Properties of Tocotrienols and other Naturally Occurring Compounds, Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 26. aocs.org [aocs.org]

- 27. customs.go.jp [customs.go.jp]

- 28. scispace.com [scispace.com]

- 29. Tocotrienols: A Family of Molecules with Specific Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity Screening of the Chroman-6-carboxylic Acid Scaffold: A Senior Application Scientist’s Field Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The chroman-6-carboxylic acid core is a privileged structure in medicinal chemistry, most famously embodied by Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid), the water-soluble analog of vitamin E.[1][2] Its inherent antioxidant properties, conferred by the phenolic hydroxyl group on the chroman ring, make it a foundational scaffold for exploring a wide range of biological activities.[3] This guide provides a comprehensive, field-proven framework for screening and characterizing compounds based on this core, moving beyond simple protocols to explain the scientific rationale behind each experimental choice. We will delve into a hierarchical screening cascade, beginning with its primary antioxidant function and progressing to its consequential anti-inflammatory and neuroprotective potentials.

Part 1: Foundational Screening: Antioxidant Capacity

The defining characteristic of the 6-hydroxychroman structure is its ability to donate a hydrogen atom from its phenolic hydroxyl group to neutralize free radicals, thereby terminating damaging chain reactions. This is the mechanistic basis of its potent antioxidant activity.[3] Our screening cascade, therefore, logically begins with a thorough characterization of this primary function.

Initial Validation: Acellular Radical Scavenging Assays

The first step is to confirm and quantify the direct radical-scavenging ability of the test compound in simple, cell-free chemical systems. This provides a clean, rapid baseline of intrinsic antioxidant power. We employ multiple assays because different radicals and reaction kinetics can reveal nuanced aspects of a compound's activity.

Causality Behind Assay Selection:

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay uses a pre-formed, stable blue/green radical cation (ABTS•⁺). It is versatile as it can measure the activity of both hydrophilic and lipophilic compounds.[1] The endpoint, a decolorization reaction, is straightforward to measure spectrophotometrically.

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: DPPH is a stable, deep violet-colored free radical. Upon reduction by an antioxidant, the color fades to yellow. This assay is particularly sensitive to hydrogen-donating antioxidants and is one of the most common and rapid methods for initial screening.[4][5]

Experimental Protocol: ABTS Radical Scavenging Assay

-

Reagent Preparation:

-

Prepare a 7 mM ABTS stock solution in water.

-

Prepare a 2.45 mM potassium persulfate stock solution in water.

-

To generate the ABTS•⁺ radical cation, mix the two stock solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

-

Working Solution Preparation:

-

Dilute the ABTS•⁺ stock solution with ethanol or a phosphate buffer (pH 7.4) to an absorbance of 0.70 (± 0.02) at 734 nm.

-

-

Assay Procedure:

-

Add 10 µL of the test compound (at various concentrations) or a standard (Trolox) to 1 mL of the diluted ABTS•⁺ working solution.

-

Mix thoroughly and incubate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

-

Calculation:

-

Calculate the percentage of inhibition using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100.

-

Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of the ABTS•⁺ radical).

-

Data Presentation: Comparative Antioxidant Activity

Quantitative data from acellular assays should be summarized for clear comparison against well-established standards. A lower IC₅₀ value indicates higher antioxidant potency.

| Compound | DPPH IC₅₀ (µM) | ABTS IC₅₀ (µM) |

| Test Compound X | Experimental Value | Experimental Value |

| Trolox (Standard) | ~4.7[6] | ~3.7[6] |

| Ascorbic Acid (Standard) | ~29.5 | ~6.5 |

Note: IC₅₀ values are literature-approximated and can vary based on specific experimental conditions.

Biological Relevance: Cellular Antioxidant Activity (CAA)

While acellular assays confirm chemical reactivity, they do not account for biological complexity, such as cell uptake, distribution, and metabolism. The CAA assay bridges this gap by measuring antioxidant activity within a cellular environment.

Rationale: We use human liver cancer cells (HepG2) as they are metabolically active and provide insight into how the compound might behave in vivo.[7] The assay utilizes a probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is non-fluorescent until it is deacetylated by intracellular esterases and subsequently oxidized by reactive oxygen species (ROS) to the highly fluorescent dichlorofluorescein (DCF). An effective antioxidant will enter the cells and prevent or reduce the oxidation of the probe, resulting in lower fluorescence.

Experimental Workflow: Cellular Antioxidant Activity (CAA) Assay

Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.

Part 2: Advanced Screening: Anti-inflammatory Potential

Chronic inflammation is intrinsically linked to oxidative stress, where an overproduction of ROS can activate pro-inflammatory signaling pathways.[8] Therefore, potent antioxidants like the chroman-6-carboxylic acid derivatives are prime candidates for anti-inflammatory activity.

Inhibition of Pro-inflammatory Mediators

A key mechanism of inflammation involves the production of mediators like nitric oxide (NO) and cytokines by immune cells such as macrophages. We can screen for anti-inflammatory effects by measuring the ability of a compound to suppress the production of these molecules in a stimulated-cell model.

Rationale: We use the RAW 264.7 macrophage cell line stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls that potently activates inflammatory responses. This is a standard and robust model for mimicking bacterial-induced inflammation.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

-

Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere.

-

Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulation: Add LPS (e.g., 1 µg/mL) to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours.

-

NO Measurement:

-

Collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess Reagent A (sulfanilamide solution).

-

Incubate for 5-10 minutes in the dark.

-

Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution).

-

Measure the absorbance at 540 nm.

-

-

Analysis: Quantify nitrite concentration using a sodium nitrite standard curve. A reduction in nitrite concentration in treated wells compared to the LPS-only control indicates inhibition of NO production.

Cytokine Analysis: The supernatants collected from the same experiment can be used to quantify the levels of key pro-inflammatory cytokines like TNF-α and IL-1β using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, providing a broader profile of the anti-inflammatory effect.[8][9]

Targeting Inflammatory Signaling Pathways

Many anti-inflammatory compounds act by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway, a master regulator of genes involved in inflammation.[10]

Rationale: In resting cells, NF-κB is held inactive in the cytoplasm. Upon stimulation (e.g., by TNF-α or LPS), a cascade of events leads to the degradation of its inhibitor, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for cytokines and adhesion molecules like ICAM-1.[11][12] Screening for the inhibition of this pathway provides mechanistic insight.

Caption: Inhibition of the NF-κB signaling pathway by a chroman derivative.

Part 3: Specialized Screening: Neuroprotective Effects

The brain is highly susceptible to damage from oxidative stress and inflammation, which are key pathological features of neurodegenerative diseases.[13] The dual antioxidant and anti-inflammatory activities of the chroman-6-carboxylic acid scaffold make it a compelling candidate for neuroprotection.

Modeling Neuronal Damage In Vitro

To screen for neuroprotection, we use in vitro models that replicate key aspects of neuronal injury.

Rationale and Model Selection:

-

Oxidative Stress Model: We use a neuronal cell line (e.g., human neuroblastoma SH-SY5Y) and induce cell death with a potent oxidant like hydrogen peroxide (H₂O₂) or glutamate, which can trigger excitotoxicity and subsequent oxidative stress.[9][14] The ability of the test compound to preserve cell viability is a direct measure of its protective effect.

-

Excitotoxicity Model: Overstimulation of N-methyl-D-aspartate (NMDA) receptors is a major cause of neuronal death in ischemic events like stroke. We can model this by exposing primary cortical neurons or neuronal cell lines to high concentrations of NMDA.[10]

Experimental Protocol: Oxidative Stress Neuroprotection Assay

-

Cell Culture: Seed SH-SY5Y cells in a 96-well plate. Differentiate the cells into a more neuron-like phenotype if required by the experimental design (e.g., using retinoic acid).

-

Pre-treatment: Treat the cells with various concentrations of the test compound for 12-24 hours.

-

Insult: Add a neurotoxic concentration of H₂O₂ (e.g., 100-200 µM) to the wells.

-

Incubation: Incubate for an appropriate time (e.g., 24 hours) to allow for cell death to occur.

-

Viability Assessment: Measure cell viability using the MTT assay. The MTT reagent is converted by mitochondrial dehydrogenases in living cells to a purple formazan product.

-

Analysis: Increased formazan production (higher absorbance) in compound-treated wells compared to the H₂O₂-only control indicates a neuroprotective effect.

Visualizing the Interplay of Pathologies

The neuroprotective action of a chroman-6-carboxylic acid derivative can be conceptualized as a multi-pronged intervention against a cascade of damaging events.

Caption: Multi-target neuroprotective mechanism of chroman derivatives.

Part 4: Structure-Activity Relationship (SAR) Insights

A single guide cannot encompass all derivatives, but a key aspect of drug development is understanding how structural modifications impact biological activity. For the chroman-6-carboxylic acid scaffold, consider these points:

-

The Phenolic Hydroxyl: This group at position 6 is critical for antioxidant activity. Masking or removing it generally abrogates radical-scavenging capacity.

-

Ring Methylation: The methyl groups on the chroman ring, as seen in Trolox, enhance antioxidant activity by increasing the electron-donating nature of the ring, which stabilizes the resulting phenoxyl radical.[3]

-

Carboxylic Acid Derivatization: Converting the carboxylic acid at position 2 into amides or esters can dramatically alter the compound's polarity, solubility, and cell permeability. This can lead to enhanced potency in cellular assays, as seen in studies where N-arylsubstituted-chroman-2-carboxamides exhibited significantly more potent inhibition of lipid peroxidation than Trolox.[4][5] These modifications create opportunities to fine-tune the molecule for specific biological targets or improved pharmacokinetic properties.[11]

By systematically applying this hierarchical screening cascade—from fundamental chemistry to complex cell biology—researchers can efficiently and effectively profile the therapeutic potential of novel compounds derived from the versatile chroman-6-carboxylic acid scaffold.

References

-

Lima, M. S., et al. (2010). Intracellular scavenging activity of Trolox (6-hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid) in the fission yeast, Schizosaccharomyces pombe. National Institutes of Health. Available at: [Link]

-

Zhang, H., et al. (2020). Design, synthesis and biological evaluation of novel chroman derivatives as non-selective acetyl-CoA carboxylase inhibitors. PubMed. Available at: [Link]

-

Su, Y., et al. (2009). In Vitro Antioxidant Activity of 2,5,7,8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman (alpha-CEHC), a Vitamin E Metabolite. PubMed. Available at: [Link]

-

Frank, J., et al. (2018). Natural 6-hydroxy-chromanols and -chromenols: structural diversity, biosynthetic pathways and health implications. National Institutes of Health. Available at: [Link]

-

Singh, B. K., et al. (2019). Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives. New Journal of Chemistry. Available at: [Link]

-

Abdel-Aziz, M., et al. (2016). Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. National Institutes of Health. Available at: [Link]

-

Singh, B. K., et al. (2019). Synthesis and Anti-Inflammatory Activity Evaluation of Novel Chroman Derivative. ResearchGate. Available at: [Link]

-

Wikipedia. (n.d.). Trolox. Wikipedia. Available at: [Link]

-

Singh, S., et al. (2015). Neuroprotective effects of 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (Trolox), an antioxidant in middle cerebral artery occlusion induced focal cerebral ischemia in rats. ResearchGate. Available at: [Link]

-

Satoh, K., et al. (2023). Neuroprotective Effects of Carnosic Acid: Insight into Its Mechanisms of Action. National Institutes of Health. Available at: [Link]

-

Heitman, E., & Ingram, D. K. (2017). Cognitive and neuroprotective effects of chlorogenic acid. PubMed. Available at: [Link]

-

Kim, H., et al. (2021). Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling. MDPI. Available at: [Link]

-

Lee, K., et al. (2004). Synthesis and evaluation of 6-hydroxy-7-methoxy-4-chromanone- and chroman-2-carboxamides as antioxidants. PubMed. Available at: [Link]

-

Lee, K., et al. (2004). Synthesis and evaluation of 6-hydroxy-7-methoxy-4-chromanone- and chroman-2-carboxamides as antioxidants. ResearchGate. Available at: [Link]

-

Alaraidh, I. A., et al. (2022). Evaluation of the anti-inflammatory, antioxidant, and cytotoxic potential of Cardamine amara L. (Brassicaceae): A comprehensive biochemical, toxicological, and in silico computational study. Frontiers in Pharmacology. Available at: [Link]

Sources

- 1. Trolox - Wikipedia [en.wikipedia.org]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Intracellular scavenging activity of Trolox (6-hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid) in the fission yeast, Schizosaccharomyces pombe - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and evaluation of 6-hydroxy-7-methoxy-4-chromanone- and chroman-2-carboxamides as antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Natural 6-hydroxy-chromanols and -chromenols: structural diversity, biosynthetic pathways and health implications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Evaluation of the anti-inflammatory, antioxidant, and cytotoxic potential of Cardamine amara L. (Brassicaceae): A comprehensive biochemical, toxicological, and in silico computational study [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling [mdpi.com]

- 11. Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Cognitive and neuroprotective effects of chlorogenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Neuroprotective Effects of Carnosic Acid: Insight into Its Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Chroman Scaffold, A Cornerstone of Antioxidant Chemistry

An In-Depth Technical Guide to the Mechanism of Action of Chroman-6-Carboxylic Acid and its Derivatives

The chroman ring system, a bicyclic ether, forms the structural core of a class of potent antioxidants, most notably α-tocopherol (Vitamin E). Within this class, Chroman-6-carboxylic acid and its hydroxylated derivatives represent a critical scaffold for investigating and harnessing antioxidant activity. The most prominent and extensively studied derivative is 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid , commonly known as Trolox [1]. As a water-soluble analog of Vitamin E, Trolox provides a unique tool for studying antioxidant mechanisms in aqueous environments, overcoming the lipophilicity of tocopherols[2]. Its primary and most well-characterized mechanism of action is as a powerful free radical scavenger, a property that has established it as the universal standard in numerous antioxidant capacity assays[1][3].

This guide provides a detailed exploration of the mechanistic studies of Chroman-6-carboxylic acid, using Trolox as the archetypal molecule. We will dissect its core radical-scavenging chemistry, outline its application in benchmark antioxidant assays, investigate its effects within cellular systems, and examine the structure-activity relationships that govern its function.

Part 1: The Core Mechanism: Direct Radical Scavenging

The defining feature of Trolox and related 6-hydroxychroman derivatives is their ability to directly neutralize highly reactive free radicals. This activity is predominantly governed by the phenolic hydroxyl group at the C6 position of the chroman ring. The antioxidant action proceeds through two primary, non-exclusive mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET)[4][5].

-

Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant (ArOH) donates its phenolic hydrogen atom to a free radical (R•), effectively quenching the radical and forming a stable, resonance-stabilized antioxidant radical (ArO•). This is considered the predominant mechanism for quenching peroxyl radicals (ROO•), key mediators of lipid peroxidation[6][7].

-

ArOH + R• → ArO• + RH

-

-

Single Electron Transfer (SET): In the SET mechanism, the antioxidant donates an electron to the free radical, forming an antioxidant radical cation (ArOH•+) and an anion of the radical. The radical cation can then deprotonate to form the same antioxidant radical seen in the HAT pathway.

-

ArOH + R• → ArOH•+ + R⁻

-

ArOH•+ ⇌ ArO• + H⁺

-

The efficiency of Trolox is enhanced by the four methyl groups on the chroman ring, which are electron-donating and thus stabilize the resulting phenoxyl radical, preventing it from becoming a pro-oxidant. This structural feature allows it to effectively break the chain reactions of lipid peroxidation, a process where free radicals attack polyunsaturated fatty acids in cell membranes, leading to cellular damage[7].

Figure 1: Core radical scavenging mechanisms of 6-hydroxychromans.

Part 2: Quantifying Antioxidant Potency: Methodologies and Protocols

The reliability and water-solubility of Trolox have made it the gold standard for calibrating assays that measure the total antioxidant capacity of complex mixtures like biological fluids, foods, and natural product extracts[1]. Understanding these assays is key to understanding the practical application of its mechanism.

Trolox Equivalent Antioxidant Capacity (TEAC) Assay

The TEAC assay (also known as the ABTS assay) measures the ability of an antioxidant to scavenge the stable radical cation, 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS•+)[4]. The principle is colorimetric: the blue-green ABTS•+ radical absorbs light at ~734 nm. When an antioxidant like Trolox donates an electron or hydrogen atom, the radical is neutralized, and the solution's absorbance decreases. The antioxidant capacity of a sample is then expressed in "Trolox Equivalents" (TE)[1][8].

Figure 2: Standard workflow for the TEAC/ABTS assay.

Experimental Protocol: TEAC Assay [8][9]

-

Reagent Preparation:

-

Prepare a 7 mM ABTS stock solution in water.

-

Prepare a 2.45 mM potassium persulfate stock solution in water.

-

To generate the radical, mix the two stock solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours. This is the ABTS•+ stock.

-

Before use, dilute the ABTS•+ stock with a suitable buffer (e.g., PBS, pH 7.4) to an absorbance of 0.70 (± 0.02) at 734 nm.

-

-

Standard & Sample Preparation:

-

Prepare a series of Trolox standards (e.g., 0-500 µM) in the same buffer.

-

Prepare dilutions of the test sample.

-

-

Assay Procedure:

-

Add 150 µL of the diluted ABTS•+ solution to each well of a 96-well microplate.

-

Add 15 µL of the Trolox standard or diluted sample to the appropriate wells.

-

Incubate at room temperature for a defined period (e.g., 6 minutes).

-

Read the absorbance at 734 nm using a microplate reader.

-

-

Calculation:

-

Calculate the percentage inhibition of absorbance relative to a buffer blank.

-

Plot the percentage inhibition against the concentration of the Trolox standards to create a standard curve.

-

Determine the TEAC of the sample by comparing its percentage inhibition to the Trolox standard curve. Results are expressed as µM Trolox Equivalents (TE).

-

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the inhibition of peroxyl radical-induced oxidation[10][11]. It is a HAT-based assay. A fluorescent probe (typically fluorescein) is mixed with the antioxidant. Peroxyl radicals are then generated from the thermal decomposition of 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH). In the absence of an antioxidant, these radicals quench the fluorescein signal over time. An antioxidant like Trolox protects the fluorescein by scavenging the peroxyl radicals, thus preserving the fluorescence[12]. The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC) relative to a Trolox standard[6][10].

Figure 3: Standard workflow for the ORAC assay.

Experimental Protocol: ORAC Assay [6][10]

-

Reagent Preparation:

-

Prepare a working solution of fluorescein in 75 mM phosphate buffer (pH 7.4).

-

Prepare an AAPH solution in the same buffer. This solution should be made fresh daily and kept on ice.

-

-

Standard & Sample Preparation:

-

Prepare a series of Trolox standards (e.g., 12.5-200 µM) in phosphate buffer.

-

Prepare dilutions of the test sample in phosphate buffer.

-

-

Assay Procedure (96-well format):

-

Add 25 µL of standard, sample, or buffer (for blank) to wells of a black, clear-bottom 96-well plate.

-

Add 150 µL of the fluorescein working solution to all wells.

-

Incubate the plate in the reader at 37°C for at least 30 minutes.

-

Initiate the reaction by injecting 25 µL of the AAPH solution into each well.

-

Immediately begin monitoring fluorescence kinetically (e.g., every 2 minutes for 60-90 minutes) at an excitation of ~485 nm and emission of ~520 nm.

-

-

Calculation:

-

Calculate the Area Under the Curve (AUC) for each sample, standard, and blank.

-

Calculate the Net AUC for each sample and standard by subtracting the AUC of the blank (AUC_Standard - AUC_Blank).

-

Plot the Net AUC of the Trolox standards against their concentration to generate a standard curve.

-

Determine the ORAC value of the sample in Trolox Equivalents from the standard curve.

-

| Assay | Principle | Radical Source | Detection Method | Mechanism Measured |

| TEAC | Measures decolorization of a pre-formed stable radical. | ABTS•+ (stable radical cation) | Spectrophotometry (Absorbance) | Primarily SET, some HAT[4][5] |

| ORAC | Measures protection of a fluorescent probe from radicals. | Peroxyl Radicals (from AAPH) | Fluorometry (Fluorescence Decay) | Primarily HAT[6][10] |

Table 1: Comparison of Major Antioxidant Capacity Assays Using Trolox as a Standard.

Part 3: Cellular Mechanisms of Action

While the primary mechanism of Chroman-6-carboxylic acid derivatives is direct radical scavenging, their impact within a cellular context is more complex. Studies aim to distinguish between direct intracellular scavenging and the induction of endogenous antioxidant defense systems.

Intracellular Radical Scavenging

Research using the fission yeast Schizosaccharomyces pombe as a model for eukaryotic cells has provided critical insights into Trolox's protective mechanism[2]. When cells were pre-treated with Trolox and then exposed to hydrogen peroxide (H₂O₂), Trolox offered significant protection against oxidative damage and cell death[13]. The study rigorously tested several possibilities:

-

Decreased cell permeability to H₂O₂.

-

Induction of endogenous antioxidant enzymes (e.g., catalase).

-

Direct intracellular scavenging of reactive oxygen species (ROS).

The results conclusively ruled out the first two possibilities, demonstrating that the protective effect was due to the direct intracellular scavenging activity of Trolox[2][13]. This was confirmed by measuring protein carbonyls (a marker of protein oxidation), which were reduced by Trolox pre-treatment without a corresponding increase in the activity of the proteasome system that clears damaged proteins[2]. This finding is crucial: it establishes that the potent chemical antioxidant activity of Trolox translates directly to a protective function inside the cell.

Modulation of Endogenous Antioxidant Pathways: The Nrf2-Keap1 System

A central regulator of the cellular antioxidant response is the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) [14][15]. Under basal conditions, Nrf2 is bound in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which targets it for proteasomal degradation. In response to oxidative or electrophilic stress, Keap1 is modified, releasing Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, and initiates their transcription[14]. These genes encode a wide array of protective proteins, including detoxifying enzymes (e.g., NQO1) and antioxidant proteins (e.g., Heme Oxygenase-1, HO-1).

Some studies have suggested that carboxylic acids, as a chemical class, may have the potential to activate the Nrf2 pathway, thereby providing anti-inflammatory and antioxidant effects beyond direct scavenging[16][17]. However, as established for Trolox, the primary protective mechanism appears to be direct scavenging rather than the induction of these enzymatic systems[2][13]. It is plausible that other derivatives of the Chroman-6-carboxylic acid scaffold could be designed to specifically activate Nrf2, but for the parent compound and Trolox, this is not the main mode of action.

Figure 4: The Nrf2-Keap1 signaling pathway for cellular antioxidant defense.

Part 4: Structure-Activity Relationship (SAR) Insights

The antioxidant activity of the chroman scaffold is highly dependent on its chemical structure.

-

The Phenolic Hydroxyl Group: This is the most critical feature. Methylation or removal of the hydroxyl group at the C6 position leads to a dramatic loss of antioxidant and neuroprotective activity, confirming its role as the primary hydrogen/electron donor[18].

-

Ring Methylation: The electron-donating methyl groups on the aromatic ring (positions 5, 7, and 8 in Trolox) are crucial for stabilizing the phenoxyl radical formed after scavenging. This enhancement of stability increases the antioxidant potency.

-

The Carboxylic Acid Group: The carboxylic acid at the C2 position imparts water solubility, a key feature of Trolox[2]. Modifications to this group can significantly alter biological activity. For instance, synthesis of N-aryl-substituted chroman-2-carboxamides has been shown to produce compounds with up to 40 times more potent inhibition of lipid peroxidation than Trolox, suggesting that this position is a key site for chemical modification to enhance specific activities[19].

Conclusion

The mechanism of action of Chroman-6-carboxylic acid, exemplified by its premier derivative Trolox, is rooted in its potent capacity for direct free radical scavenging. This action is driven by the 6-hydroxyl group on the chroman ring, which efficiently donates a hydrogen atom or an electron to neutralize reactive oxygen species, thereby terminating damaging chain reactions like lipid peroxidation. This clear and quantifiable mechanism has established Trolox as an indispensable standard for evaluating antioxidant capacity in both research and industry.

While the chroman scaffold exists within a cellular environment capable of complex signaling, such as the Nrf2 pathway, current evidence strongly indicates that the primary mode of cellular protection by Trolox is its direct intracellular scavenging activity[2][13]. It acts as a frontline chemical shield against oxidative insults. Future research in this area may focus on designing novel Chroman-6-carboxylic acid derivatives that not only retain this direct antioxidant power but are also engineered to selectively modulate cellular defense pathways, offering a multi-pronged therapeutic strategy against oxidative stress-related pathologies.

References

-

Active Concepts. Oxygen Radical Absorbance Capacity (ORAC) Assay. Available from: [Link]

-

Cao, G., & Prior, R. L. (1993). Oxygen-radical absorbance capacity assay for antioxidants. Free Radical Biology and Medicine, 14(3), 303-311. Available from: [Link]

-

Citeq Biologics. TEAC Assay. Available from: [Link]

-

antibodies-online.com. OxiSelect™ Trolox Equivalent Antioxidant Capacity (TEAC) Assay Kit (ABTS). Available from: [Link]

-

Agilent Technologies. Determining Antioxidant Potential: Using an Oxygen Absorbance Capacity (ORAC) Assay. Available from: [Link]

-

Bio-protocol. Trolox Equivalent Antioxidant Capacity (TEAC) Assay. Bio-protocol, 11(13), e4071. Available from: [Link]

-

Agilent Technologies. Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy H4. Available from: [Link]

-

Cell Biolabs, Inc. OxiSelect™ Trolox Equivalent Antioxidant Capacity (TEAC) Assay. Available from: [Link]

-

Barros, S., et al. (2011). Intracellular scavenging activity of Trolox (6-hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid) in the fission yeast, Schizosaccharomyces pombe. Journal of Young Pharmacists, 3(4), 273-278. Available from: [Link]

-

Dou, T., et al. (2022). A Paper-Based Assay for the Determination of Total Antioxidant Capacity in Human Serum Samples. Biosensors, 12(11), 1017. Available from: [Link]

-

Cell Biolabs, Inc. OxiSelect™ Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. Available from: [Link]

-

Barros, S., et al. (2011). Intracellular scavenging activity of Trolox (6-hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid) in the fission yeast, Schizosaccharomyces pombe. PubMed, 3(4), 273-278. Available from: [Link]

-

Lee, E., et al. (2002). Synthesis of 6-hydroxy-7-methoxy-4-oxo-4H-chromene-2-carboxylic acid N-alkyl amides and their antioxidant activity. Archiv der Pharmazie, 335(6), 277-280. Available from: [Link]

-

Wikipedia. Trolox. Available from: [Link]

-

Zhukova, N. A., et al. (2010). Synthesis of spin-labeled amides of 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (trolox). Russian Chemical Bulletin, 59(10), 2095-2098. Available from: [Link]

-

Gabriele, B., et al. (2018). Synthesis of Chroman-2,4-diones via Ring-Opening/Ring-Closing Reaction Involving Palladium-Catalyzed Intramolecular Aryloxycarbonylation. The Journal of Organic Chemistry, 83(15), 8245-8256. Available from: [Link]

-

Kučerka, N., et al. (2011). Lipid peroxidation inhibition capacity assay for antioxidants based on liposomal membranes. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1808(2), 680-687. Available from: [Link]

-

Lee, E., et al. (2003). Synthesis and evaluation of 6-hydroxy-7-methoxy-4-chromanone- and chroman-2-carboxamides as antioxidants. Bioorganic & Medicinal Chemistry Letters, 13(12), 2029-2032. Available from: [Link]

-

Adeoye, O., et al. (2023). Carboxylic Acids as Activators of NRF2: Antioxidant and Anti-inflammatory Effects. Antioxidants, 12(11), 1999. Available from: [Link]

-

Llopis, J., et al. (2012). Oxidative stress responses to carboxylic acid functionalized single wall carbon nanotubes on the human intestinal cell line Caco-2. Toxicology Letters, 215(2), 143-150. Available from: [Link]

-

Phunchago, N., et al. (2018). Neuroprotective Effects of Phenolic and Carboxylic Acids on Oxidative Stress-Induced Toxicity in Human Neuroblastoma SH-SY5Y Cells. Nutrients, 10(2), 194. Available from: [Link]

-

Adeoye, O., et al. (2023). Carboxylic Acids as Activators of NRF2: Antioxidant and Anti-inflammatory Effects. Antioxidants, 12(11), 1999. Available from: [Link]

-

Lee, E., et al. (2002). Synthesis of 7-hydroxy-4-Oxo-4H-chromene- and 7-hydroxychroman-2-carboxylic acidN-alkyl amides and their antioxidant activities. ResearchGate. Available from: [Link]

-

Kumar, P., et al. (2016). Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. Drug Design, Development and Therapy, 10, 3037-3051. Available from: [Link]

-

Liu, Y., et al. (2014). Methods to create thermally oxidized lipids and comparison of analytical procedures to characterize peroxidation. Journal of Animal Science, 92(7), 2950-2957. Available from: [Link]

-

Witiak, D. T., et al. (1984). 6-Chlorochroman-2-carboxylic acids. Synthesis and biological evaluation as antagonists for cholesterol biosynthesis and lipolysis in vitro. Journal of Medicinal Chemistry, 27(8), 1021-1026. Available from: [Link]

-

Ellis, G. P. (2009). Chroman Carboxylic Acids and Their Derivatives. ResearchGate. Available from: [Link]

-

Durand, T., et al. (2011). Specific markers of lipid peroxidation issued from n-3 and n-6 fatty acids. Biochimie, 93(1), 149-152. Available from: [Link]

-

Bagchi, D., & Stohs, S. J. (2002). Chromium (vi)-Induced Oxidative Stress, Apoptotic Cell Death and Modulation of p53 Tumor Suppressor Gene. ResearchGate. Available from: [Link]

- Rohm and Haas Company. (1997). Process for chroman carboxylates. Google Patents.

-

Wu, J., et al. (2025). Carboxylic acid metabolism in cancer: Mechanisms, microenvironment interactions, and therapeutic opportunities. Metabolism, 162, 156334. Available from: [Link]

-

Johnson, D. A., & Johnson, J. A. (2022). The Role of the NRF2 Pathway in Maintaining and Improving Cognitive Function. Antioxidants, 11(8), 1609. Available from: [Link]

-

Saha, S., et al. (2020). An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation. Molecules, 25(22), 5474. Available from: [Link]

-

Ni, Y., et al. (2021). Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn. Green Chemistry, 23(17), 6439-6447. Available from: [Link]

-

Martín, M. A., et al. (2002). Protection of Human HepG2 Cells against Oxidative Stress by Cocoa Phenolic Extract. Journal of Agricultural and Food Chemistry, 50(25), 7401-7406. Available from: [Link]

-

Ye, J., et al. (2022). Stereochemistry of Chiral 2-Substituted Chromanes: Twist of the Dihydropyran Ring and Specific Optical Rotation. Molecules, 27(18), 5892. Available from: [Link]

-

Sova, M. (2022). Molecular Targets of Oxidative Stress: Focus on the Nrf2 Signaling Pathway in Health and Disease. Antioxidants, 11(3), 442. Available from: [Link]

-

Nimse, S. B., & Pal, D. (2015). The importance of antioxidants which play the role in cellular response against oxidative/nitrosative stress: current state. RSC Advances, 5(36), 27891-27908. Available from: [Link]

-

Moosmann, B., & Behl, C. (1997). Neuroprotective potential of aromatic alcohols against oxidative cell death. FEBS Letters, 413(3), 467-472. Available from: [Link]

-

Ayala, A., et al. (2014). Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal. Oxidative Medicine and Cellular Longevity, 2014, 360438. Available from: [Link]

Sources

- 1. Trolox - Wikipedia [en.wikipedia.org]

- 2. Intracellular scavenging activity of Trolox (6-hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid) in the fission yeast, Schizosaccharomyces pombe - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. citeqbiologics.com [citeqbiologics.com]

- 5. Trolox Equivalent Antioxidant Capacity (TEAC) Assay [cellbiolabs.com]

- 6. cellbiolabs.com [cellbiolabs.com]

- 7. Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.antibodies-online.com [pdf.antibodies-online.com]

- 9. bio-protocol.org [bio-protocol.org]

- 10. activeconceptsllc.com [activeconceptsllc.com]

- 11. Determining Antioxidant Potential : Using an Oxygen Absorbance Capacity (ORAC) Assay | Lab Manager [labmanager.com]

- 12. agilent.com [agilent.com]

- 13. Intracellular scavenging activity of Trolox (6-hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid) in the fission yeast, Schizosaccharomyces pombe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Role of the NRF2 Pathway in Maintaining and Improving Cognitive Function - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. benthamscience.com [benthamscience.com]

- 17. discovery.researcher.life [discovery.researcher.life]

- 18. Neuroprotective potential of aromatic alcohols against oxidative cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis and evaluation of 6-hydroxy-7-methoxy-4-chromanone- and chroman-2-carboxamides as antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

Chroman-6-carboxylic Acid: A Technical Guide for Advanced Research and Development

An In-depth Exploration of a Versatile Scaffold in Medicinal Chemistry and Materials Science

Chroman-6-carboxylic acid, a heterocyclic compound featuring a fused dihydropyran and benzene ring system, has emerged as a pivotal structural motif in the landscape of modern drug discovery and specialized chemical synthesis. Its unique combination of rigidity, stereochemistry, and synthetic accessibility makes it a highly sought-after building block for creating complex molecular architectures with significant biological activity. This guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive overview of its fundamental properties, synthesis, and critical applications, grounding all claims in established scientific literature.

Core Molecular Attributes

At the heart of its utility, Chroman-6-carboxylic acid possesses a defined set of physicochemical properties that dictate its behavior in chemical and biological systems.

Chemical Identity and Properties

| Property | Value | Source(s) |

| CAS Number | 103203-84-5 | [1] |

| Molecular Formula | C₁₀H₁₀O₃ | [2] |

| Molecular Weight | 178.19 g/mol | [2] |

| IUPAC Name | 3,4-dihydro-2H-chromene-6-carboxylic acid | [2] |

| Synonyms | 3,4-Dihydro-2H-1-benzopyran-6-carboxylic acid | |

| Melting Point | 147-149 °C |

The structure consists of a bicyclic chroman core with a carboxylic acid group at the 6-position of the aromatic ring. This carboxylic acid moiety is a critical handle for synthetic modification and a key pharmacophoric element, enabling interactions with biological targets through hydrogen bonding and ionic interactions.

Synthesis and Chemical Reactivity

The synthesis of the chroman scaffold is a well-explored area of organic chemistry, with several strategies available to access the core and its derivatives. While numerous routes exist for substituted chromans, a general and industrially scalable approach for related structures involves a two-step sequence starting from phenolic precursors.

General Synthetic Strategy: Phenol Annulation